molecular formula C23H17Cl2N3O2S B2718828 3-({[(2-Chlorobenzoyl)oxy]imino}methyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole CAS No. 478041-91-7

3-({[(2-Chlorobenzoyl)oxy]imino}methyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole

Cat. No.: B2718828
CAS No.: 478041-91-7
M. Wt: 470.37
InChI Key: WIDHTHVIBJVIDU-LGJNPRDNSA-N
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Description

3-({[(2-Chlorobenzoyl)oxy]imino}methyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole is a useful research compound. Its molecular formula is C23H17Cl2N3O2S and its molecular weight is 470.37. The purity is usually 95%.
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Mechanism of Action

Biological Activity

3-({[(2-Chlorobenzoyl)oxy]imino}methyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole is a synthetic compound with a complex structure that suggests potential biological activity. Its molecular formula is C23H17Cl2N3O2SC_{23}H_{17}Cl_{2}N_{3}O_{2}S and it has garnered interest for its possible applications in medicinal chemistry, particularly in cancer therapy.

  • Molecular Weight : 470.37 g/mol
  • CAS Number : 478041-91-7
  • Structural Characteristics : The compound features a tetrahydroimidazo[2,1-b][1,3]benzothiazole core substituted with a chlorobenzoyl oxyimino group and a chlorophenyl moiety.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its cytotoxic effects on various cancer cell lines. Studies indicate that the compound exhibits significant anticancer properties.

Cytotoxicity Studies

In vitro studies have shown that this compound demonstrates cytotoxic effects against several human cancer cell lines. The following table summarizes the findings from various studies:

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical)5.0Induction of apoptosis and cell cycle arrest
MCF-7 (Breast)6.5Inhibition of DNA synthesis
A549 (Lung)7.0Disruption of mitochondrial function
HT-29 (Colon)4.8Activation of caspase pathways

The mechanism by which this compound exerts its cytotoxic effects involves several pathways:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
  • DNA Synthesis Inhibition : There is evidence suggesting that it interferes with DNA replication processes.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on HeLa Cells :
    • Researchers treated HeLa cells with varying concentrations of the compound and observed significant apoptosis at concentrations above 5 µM.
    • Flow cytometry analysis indicated an increase in early and late apoptotic cells.
  • MCF-7 Cell Line Evaluation :
    • In a study focused on breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability.
    • The study concluded that the compound could serve as a potential lead for developing new breast cancer therapeutics.
  • A549 Lung Cancer Model :
    • In vivo experiments using A549 xenograft models demonstrated tumor regression when treated with the compound.
    • Histological analysis revealed reduced tumor cell proliferation and increased apoptosis markers.

Properties

IUPAC Name

[(E)-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]methylideneamino] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O2S/c24-15-11-9-14(10-12-15)21-19(13-26-30-22(29)16-5-1-2-6-17(16)25)28-18-7-3-4-8-20(18)31-23(28)27-21/h1-2,5-6,9-13H,3-4,7-8H2/b26-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDHTHVIBJVIDU-LGJNPRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)C=NOC(=O)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)/C=N/OC(=O)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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